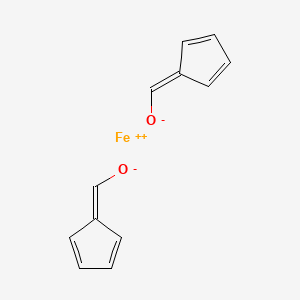
Ferrocene, 1,1'-diformyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1,1’-diformyl- is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, with each ring bearing a formyl group at the 1-position This compound is a derivative of ferrocene, which is known for its stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, 1,1’-diformyl- typically involves the formylation of ferrocene. One common method is the Vilsmeier-Haack reaction, where ferrocene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows:
- Ferrocene is dissolved in an inert solvent like dichloromethane.
- DMF and POCl3 are added to the solution, initiating the formylation reaction.
- The reaction mixture is stirred at a specific temperature, usually around 0°C to room temperature.
- After completion, the product is isolated and purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of ferrocene, 1,1’-diformyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include recrystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ferrocene, 1,1’-diformyl- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or hydrazines in the presence of a base.
Major Products Formed
Oxidation: 1,1’-dicarboxyferrocene.
Reduction: 1,1’-dihydroxyferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Scientific Research Applications
Ferrocene, 1,1’-diformyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organometallic compounds and polymers.
Biology: Investigated for its potential as a redox-active agent in biological systems.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including electrochemical sensors and catalysts.
Mechanism of Action
The mechanism by which ferrocene, 1,1’-diformyl- exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a valuable redox mediator. In biological systems, it can generate reactive oxygen species (ROS) through Fenton-like reactions, which can induce oxidative stress in cells . This property is exploited in its anticancer and antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound, known for its stability and aromaticity.
Acetylferrocene: A derivative with acetyl groups instead of formyl groups.
Ruthenocene: A similar compound with ruthenium instead of iron.
Uniqueness
Ferrocene, 1,1’-diformyl- is unique due to the presence of two formyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile building block for synthesizing more complex molecules and materials.
Properties
Molecular Formula |
C12H10FeO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) |
InChI |
InChI=1S/2C6H6O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI Key |
LQYSDNOQNIOVFY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C[O-])C=C1.C1=CC(=C[O-])C=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


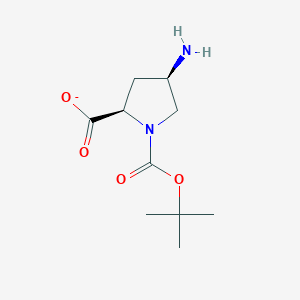
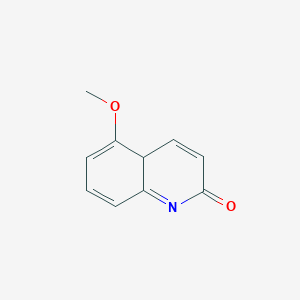
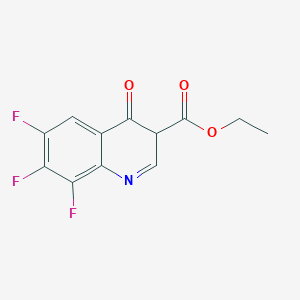
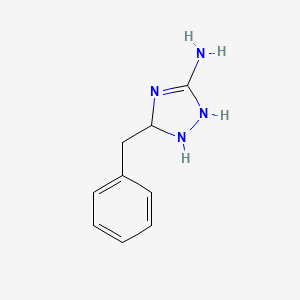
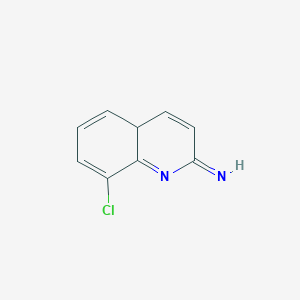
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12357929.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12357937.png)
![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate](/img/structure/B12357943.png)
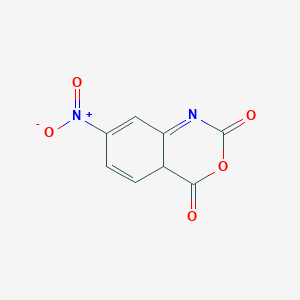

![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)


![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
